Product packaging for 4R-Hydroxy solifenacin N1-oxide(Cat. No.:CAS No. 861998-78-9)

4R-Hydroxy solifenacin N1-oxide

Cat. No.: B12750529
CAS No.: 861998-78-9
M. Wt: 394.5 g/mol
InChI Key: HKJBKWXZULCCEK-RJZLZWFVSA-N
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Description

Contextualization of Solifenacin (B1663824) in Pharmaceutical Science

Solifenacin is a medication classified as a competitive muscarinic receptor antagonist. nih.govfda.gov It is primarily utilized for the symptomatic treatment of overactive bladder. nih.gov The therapeutic action of solifenacin is achieved by inhibiting muscarinic receptors, particularly the M3 subtype, which play a crucial role in the contraction of the bladder's smooth muscle. wikipedia.org By blocking these receptors, solifenacin helps to alleviate the symptoms of urgency, frequency, and urge incontinence associated with an overactive bladder. wikipedia.org The development of solifenacin was a significant step forward in the pharmacological management of this condition due to its selectivity for the bladder over other organs, such as the salivary glands. pom.go.id

Overview of Solifenacin's Metabolic Landscape

The biotransformation of solifenacin is extensive and primarily occurs in the liver. fda.govfda.gov The main enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4). nih.govfda.govwikipedia.org However, other metabolic pathways exist, and other CYP isoenzymes like CYP1A1 and CYP2D6 may also contribute to a lesser extent. nih.govdrugbank.com The metabolic processes involve N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govfda.govhres.ca Following administration, a significant portion of solifenacin is converted into various metabolites. wikipedia.org The elimination of solifenacin from the body is slow, with a terminal half-life ranging from 45 to 68 hours. fda.govwikipedia.org Approximately 69.2% of a dose is excreted in the urine, while 22.5% is found in the feces. fda.govwikipedia.org Less than 15% of the dose is excreted as unchanged solifenacin in the urine. fda.govhres.ca

Identification and Significance of Major Solifenacin Metabolites

The other three metabolites, including 4R-Hydroxy solifenacin N1-oxide, are considered pharmacologically inactive. fda.govnih.gov The formation of this compound is mediated by the CYP3A4 enzyme. nih.govdrugbank.comcaymanchem.com This metabolite is one of the major metabolites found in urine. fda.govhres.ca Specifically, about 9% of an administered dose is eliminated as the 4R-hydroxy N-oxide metabolite. nih.govdrugbank.com Understanding the formation and elimination of these metabolites is crucial for a complete picture of how solifenacin is processed and cleared from the body.

Data Table of Solifenacin and its Metabolites

Compound NameOther NamesCAS NumberMolecular FormulaPharmacological Activity
SolifenacinYM905242478-37-1C23H26N2O2Active
4R-Hydroxy solifenacin---Active
Solifenacin N-oxide---Inactive
This compound4R-hydroxy-N-oxide of solifenacin, M42747991-39-3C23H26N2O4Inactive
Solifenacin N-glucuronide---Inactive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O4 B12750529 4R-Hydroxy solifenacin N1-oxide CAS No. 861998-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861998-78-9

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1

InChI Key

HKJBKWXZULCCEK-RJZLZWFVSA-N

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O)[O-]

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-]

Origin of Product

United States

Enzymatic Formation and Biotransformation Pathways of 4r Hydroxy Solifenacin N1 Oxide

Cytochrome P450 Monooxygenase Involvement in N-Oxidation and Hydroxylation

The biotransformation of solifenacin (B1663824) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for both N-oxidation and hydroxylation reactions. medicines.org.ukmedicines.org.ukpharmacyboardkenya.org These reactions are crucial for the detoxification and elimination of the drug from the body.

Role of CYP3A4 in 4R-Hydroxy Solifenacin N1-Oxide Formation

The principal enzyme responsible for the metabolism of solifenacin is CYP3A4. medicines.org.ukmedicines.org.ukpharmacyboardkenya.orgnih.govresearchgate.net This isoform is highly expressed in the human liver and is involved in the metabolism of a vast number of therapeutic agents. ics.org Specifically, CYP3A4 catalyzes both the 4R-hydroxylation of the tetrahydroisoquinoline ring and the N-oxidation of the quinuclidine (B89598) ring of the solifenacin molecule. nih.govfda.govastellas.usdrugbank.comhres.cafda.govfda.gov The formation of this compound is a direct result of these sequential or possibly concerted oxidative reactions mediated by CYP3A4. nih.govdrugbank.comcaymanchem.com Studies have shown that potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma concentrations of solifenacin, underscoring the primary role of this enzyme in its clearance. medicines.org.uknih.govhres.ca

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP1A1, CYP2D6 in Solifenacin Metabolism)

While CYP3A4 is the main contributor, other CYP isoforms also play a role in the metabolism of solifenacin, although to a lesser extent. nih.govfda.govfda.gov In vitro studies have indicated that CYP1A1 and CYP2D6 can also contribute to the 4R-hydroxylation of the tetrahydroisoquinoline ring. nih.govdrugbank.comfda.govfda.gov However, the formation of the N-oxide metabolites, including this compound, is predominantly attributed to CYP3A4. nih.govdrugbank.com It is noteworthy that at therapeutic concentrations, solifenacin does not significantly inhibit other major CYP enzymes like CYP1A1/2, 2C9, 2C19, and 2D6, suggesting a low potential for clinically significant drug-drug interactions mediated by the inhibition of these pathways. medicines.org.uknih.govastellas.usfda.govmedsafe.govt.nzdrugs.comtmda.go.tz

Metabolic Site Specificity: Quinuclidine N-Oxidation and Tetrahydroisoquinoline 4R-Hydroxylation

The chemical structure of solifenacin presents two primary sites for metabolic modification: the quinuclidine ring and the tetrahydroisoquinoline ring. The enzymatic reactions exhibit a high degree of site specificity.

The N-oxidation occurs at the nitrogen atom of the quinuclidine moiety, a reaction primarily catalyzed by CYP3A4. nih.govfda.govastellas.usdrugbank.comhres.cafda.gov Simultaneously or sequentially, the tetrahydroisoquinoline ring undergoes hydroxylation at the 4R position. nih.govfda.govastellas.usdrugbank.comhres.cafda.govfda.gov This specific hydroxylation is also mainly carried out by CYP3A4, with minor contributions from CYP1A1 and CYP2D6. nih.govdrugbank.comfda.govfda.gov The culmination of these two reactions at their respective specific sites results in the formation of this compound. medicines.org.ukmedicines.org.ukpharmacyboardkenya.orgnih.govfda.govastellas.ushres.cafda.gov Following a single oral dose of radiolabelled solifenacin, approximately 9% of the dose is recovered in the urine as the 4R-hydroxy-N-oxide metabolite. medicines.org.uknih.govdrugbank.com

In Vitro Studies of this compound Biogenesis

The elucidation of the metabolic pathways of solifenacin, including the formation of this compound, has been heavily reliant on in vitro experimental systems. These systems allow for the controlled investigation of enzymatic reactions and the identification of the specific enzymes involved.

Microsomal Incubation Systems (e.g., Human Liver Microsomes)

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism. tandfonline.com They contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 family. ics.org Incubation of solifenacin with HLMs has been instrumental in confirming the formation of its various metabolites, including this compound. fda.govastellas.usfda.govcaymanchem.com These experiments have definitively shown that CYP3A4 is the primary enzyme responsible for the formation of this metabolite in the human liver. caymanchem.com Furthermore, studies using HLMs have demonstrated that solifenacin does not inhibit major CYP isoforms at therapeutic concentrations, providing valuable information for assessing its drug-drug interaction potential. medicines.org.ukastellas.usfda.govmedsafe.govt.nztmda.go.tz

Recombinant Enzyme Systems

To pinpoint the specific contribution of individual CYP isoforms, researchers utilize recombinant enzyme systems. These systems express a single, specific human CYP enzyme, allowing for the unambiguous assignment of its catalytic activity towards a particular drug. Experiments with cDNA-expressed CYP isoenzymes have confirmed that CYP3A4 has the highest capacity for metabolizing solifenacin to its hydroxylated and N-oxidized products. tandfonline.com These studies have also substantiated the minor roles of CYP1A1 and CYP2D6 in the 4R-hydroxylation of solifenacin. nih.govdrugbank.comfda.govfda.gov The use of recombinant enzymes provides a clear and detailed understanding of the specific enzymatic players in the biotransformation of solifenacin.

Structural Elucidation and Advanced Analytical Methodologies for 4r Hydroxy Solifenacin N1 Oxide

Chemical Structure and Stereochemistry

Formal Chemical Name:

The formal chemical name for this metabolite is (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide. caymanchem.com This nomenclature precisely describes the complex molecular architecture, including the stereochemistry at the 3rd position of the quinuclidine (B89598) ring.

Molecular Formula and Weight:

The molecular formula of 4R-Hydroxy solifenacin (B1663824) N1-oxide is C23H26N2O4. caymanchem.comnih.gov This composition gives it a molecular weight of approximately 394.5 g/mol . caymanchem.comnih.gov

Table 1: Molecular Details of 4R-Hydroxy Solifenacin N1-oxide

Property Value
Molecular Formula C23H26N2O4

CAS Registry Number:

The Chemical Abstracts Service (CAS) has assigned the registry number 2747991-39-3 to this compound. caymanchem.com This unique identifier is crucial for its unambiguous identification in scientific literature and databases.

Isomeric Considerations:

The structure of 4-hydroxy solifenacin presents multiple stereocenters, leading to the possibility of several diastereomers. The "4R" designation specifies the configuration at one of these centers. The formation of 4-hydroxy solifenacin can result in different isomers, including the trans and cis diastereomers. For instance, trans-4-hydroxy solifenacin is a mixture of the (1R,4R) and (1S,4S) diastereomers. synzeal.comcymitquimica.compharmaffiliates.com The N-oxidation of the quinuclidine ring in 4R-hydroxy solifenacin adds another layer of stereochemical complexity. The nitrogen atom of the N-oxide can also be a stereocenter, further increasing the number of potential isomers. The precise stereochemistry of the N-oxide in relation to the other chiral centers is a critical aspect of its complete structural characterization. ncats.io

Chromatographic Separation Techniques

The separation and quantification of drug metabolites are critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of solifenacin and its metabolites. ijpsjournal.com A typical RP-HPLC system for the analysis of solifenacin-related compounds would utilize a C18 column as the stationary phase. ijpsjournal.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scirp.orgacgpubs.org The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the separation of the analytes. scirp.orgacgpubs.org

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of the parent drug from its various metabolites, including the more polar N-oxide and hydroxylated species. scirp.orgresearchgate.net Detection is typically performed using a photodiode array (PDA) detector or a UV detector at a specific wavelength, such as 220 nm or 225 nm, where the compounds exhibit sufficient absorbance. ijpsjournal.comscirp.org

For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). d-nb.info This technique allows for the precise identification and quantification of metabolites like this compound even at very low concentrations. d-nb.info The development of stability-indicating HPLC methods is also crucial to ensure that the analytical method can separate the active pharmaceutical ingredient and its metabolites from any degradation products that may form under various stress conditions. scirp.orgresearchgate.net

Table 2: Example HPLC Method Parameters for Solifenacin and Metabolite Analysis

Parameter Condition
Column C18, C8, or CN column ijpsjournal.comresearchgate.net
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., phosphate, ammonium formate) and organic solvent (e.g., acetonitrile, methanol) researchgate.netscirp.orgacgpubs.org
Flow Rate Typically in the range of 0.7-1.0 mL/min ijpsjournal.comscirp.org
Detection UV/PDA at ~220-225 nm or Mass Spectrometry (MS) ijpsjournal.comscirp.org

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. For the analysis of solifenacin and its metabolites, including this compound, UPLC is an invaluable tool for achieving efficient separation from the parent drug and other related substances.

In metabolic studies, UPLC systems are often coupled with photodiode array (PDA) detectors or mass spectrometers. The combination of UPLC-UV/PDA can resolve multiple degradation products and metabolites in a single run, as demonstrated in forced degradation studies of solifenacin. researchgate.net For instance, a study successfully used UPLC to separate six degradation products from the parent compound using a Kinetex® C18 column. researchgate.net Furthermore, advanced metabolomic analyses employ UPLC-MS/MS methods to identify and quantify a wide array of metabolites in biological samples. metabolomexchange.org These methods often utilize reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) to handle the diverse polarity of metabolites. metabolomexchange.org The high resolving power of UPLC is critical for separating structurally similar compounds like stereoisomers and positional isomers, which is essential for the accurate characterization of specific metabolites such as this compound.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for the structural elucidation and quantification of drug metabolites. When coupled with a liquid chromatography system, it provides a robust platform for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is frequently used in drug metabolism studies to detect and identify metabolites. In the context of solifenacin, LC-MS has been instrumental in identifying various degradation products and metabolites formed under stress conditions or in biological systems. akjournals.com For example, LC-MS analysis of a degraded solifenacin sample revealed a product with a base peak at m/z 379.0, corresponding to a hydroxylated derivative. akjournals.com

The process involves introducing the eluent from the LC column into the ion source of the mass spectrometer, where molecules are ionized before being analyzed. This allows for the determination of the molecular weight of the metabolites as they elute from the column. The identification of this compound, which has a molecular weight of 394.46 g/mol , is readily achieved by monitoring for its corresponding molecular ion. nih.govcaymanchem.com LC-MS is a cornerstone technique for profiling metabolites in various stages of drug development. tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity compared to single-quadrupole LC-MS. It involves multiple stages of mass analysis, typically used to fragment a specific parent ion into product ions. This fragmentation pattern, which is unique to the molecule's structure, provides a high degree of confidence in its identification and allows for quantification even at very low concentrations in complex biological matrices like plasma.

Validated LC-MS/MS methods have been developed for the quantification of solifenacin and its metabolites. d-nb.infobioline.org.br These methods are characterized by their high sensitivity, with a lower limit of quantitation (LLOQ) often in the sub-ng/mL range. bioline.org.br In a typical LC-MS/MS analysis for solifenacin-related compounds, the instrument is set to monitor specific mass transitions in multiple reaction monitoring (MRM) mode. For solifenacin, the transition m/z 363.4 → 110.2 is often monitored, while a deuterated internal standard (Solifenacin-d5) might use the transition m/z 368.4 → 110.2. bioline.org.br For this compound, specific parent and product ion pairs would be selected to ensure its unambiguous detection and quantification. This selectivity is crucial for distinguishing it from other metabolites, such as 4R-hydroxy solifenacin and solifenacin N-oxide, which are also found in plasma and urine. d-nb.infohpra.ie

The table below summarizes typical parameters for an LC-MS/MS method used for analyzing solifenacin, which can be adapted for its metabolites.

ParameterValueSource
Chromatography
ColumnAgilent Zorbax XDB C18 (100 x 4.6 mm, 5µm) bioline.org.br
Mobile PhaseAcetonitrile:Deionized Water (80:20, v/v) with 1.0 mL/L Formic Acid bioline.org.br
Flow Rate1.0 mL/min bioline.org.br
Mass Spectrometry
Ionization ModePositive Turbo-Ion Spray bioline.org.br
Monitored Transition (Solifenacin)m/z 363.4 → Product Ion bioline.org.br
Monitored Transition (Internal Standard)m/z 368.4 → Product Ion bioline.org.br
Linearity Range0.5 - 60.0 ng/mL bioline.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of a molecule. tandfonline.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of the structure, including stereochemistry. For a metabolite like this compound, NMR is essential to confirm the exact position of the hydroxyl group and the presence of the N-oxide on the quinuclidine ring.

Techniques such as 1H NMR, 13C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are employed. mdpi.com

1H NMR would confirm the number and environment of protons. The introduction of the hydroxyl group at the 4R position and the N-oxide formation would cause characteristic shifts in the signals of nearby protons compared to the parent solifenacin molecule.

13C NMR and DEPT would identify the number of different carbon environments and distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY and HSQC) would establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete assembly of the molecular structure. mdpi.com

Although obtaining sufficient quantities of a metabolite for NMR analysis can be challenging, it is the gold standard for structural confirmation, especially when a new metabolite is identified. tandfonline.com The structural data for solifenacin itself, showing distinct signals for the quinuclidine and tetrahydroisoquinoline moieties, serves as a reference for interpreting the spectra of its metabolites. newdrugapprovals.org

Other Spectroscopic Characterization Techniques

In addition to MS and NMR, other spectroscopic techniques contribute to the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the N-oxide (N-O) bond, the carbamate (B1207046) carbonyl (C=O) group, and aromatic C-H bonds. This technique was used to help characterize degradation products of solifenacin. akjournals.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about conjugated systems within a molecule. It is most commonly used as a detection method in HPLC and UPLC systems (HPLC-UV). tnsroindia.org.in Solifenacin and its metabolites exhibit UV absorbance due to the phenyl and isoquinoline (B145761) chromophores. The detection wavelength is often set around 220 nm for sensitive detection of solifenacin and its related impurities. nih.gov

Purity Assessment and Characterization of Analytical Standards

The availability of a highly pure, well-characterized analytical reference standard is a prerequisite for accurate quantification in any analytical method. chemicalbook.com The analytical standard for 4R-Hydroxy solifenacin N-oxide is used for method development, validation, and as a comparator in quality control (QC) applications to test for impurities in drug substances and products. clearsynth.com

The characterization and purity assessment of the standard involves a suite of analytical techniques:

Chromatographic Purity: HPLC or UPLC is used to determine the purity of the standard by detecting and quantifying any impurities. newdrugapprovals.org Methods are validated for specificity to ensure that all potential related substances are separated from the main compound peak.

Identity Confirmation: The identity of the standard is unequivocally confirmed using MS to verify the molecular weight and NMR for definitive structural confirmation, as detailed in previous sections.

Chiral Purity: Since solifenacin and its metabolites are chiral, chiral HPLC methods may be employed to determine the enantiomeric or diastereomeric purity of the standard. newdrugapprovals.org

Characterization Data: this compound is an inactive metabolite of solifenacin formed in the liver by the CYP3A4 enzyme. caymanchem.comdrugbank.com Following administration of solifenacin, approximately 9% of the dose is recovered in the urine as the 4R-hydroxy-N-oxide metabolite, making it a significant metabolic product. hpra.ie

The table below lists the key identification properties for this compound.

PropertyValueSource
Chemical Name (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide caymanchem.com
Synonyms Solifenacin M4, rel-(1S;4R)-3;4-Dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinol[2.2.oxide clearsynth.com
Molecular Formula C₂₃H₂₆N₂O₄ nih.govcaymanchem.com
Molecular Weight 394.46 g/mol nih.gov
Stereochemistry (1S,4R) configuration at the isoquinoline ring and (3R) at the quinuclidine ring nih.govclearsynth.com

Physiological Occurrence and Implications in Solifenacin Research

Detection and Quantification in Biological Matrices

The detection and measurement of 4R-Hydroxy solifenacin (B1663824) N1-oxide in various biological samples are crucial for characterizing the pharmacokinetics of solifenacin.

Following the administration of solifenacin, 4R-Hydroxy solifenacin N1-oxide is identified as one of the major metabolites present in human urine. fda.govciplamed.comhres.carxlist.comgenixpharma.com Studies involving radiolabeled solifenacin have shown that a significant portion of the administered dose is excreted in the urine as various metabolites. Specifically, after a single 10 mg dose of [14C]-labelled solifenacin, approximately 9% of the radioactivity recovered in the urine over 26 days corresponds to the 4R-hydroxy-N-oxide metabolite. medicines.org.uktmda.go.tzsahpra.org.za This makes it a key analyte in urinary metabolite profiling studies of solifenacin.

Table 1: Urinary Excretion of Solifenacin and its Metabolites

Compound Percentage of Radioactivity in Urine
Unchanged Solifenacin ~11%
N-oxide metabolite ~18%
4R-hydroxy-N-oxide metabolite ~9%
4R-hydroxy metabolite (active) ~8%

Data derived from studies following a single 10 mg oral dose of [14C]-labelled solifenacin. medicines.org.uktmda.go.tzsahpra.org.za

In addition to urine, metabolites of solifenacin are also found in feces. Following a single oral administration of 10 mg of 14C-solifenacin succinate, approximately 23% of the total radioactivity is recovered in the feces over a 26-day period. medicines.org.uktmda.go.tzsahpra.org.za While the primary metabolite identified in feces is 4R-hydroxy solifenacin, the comprehensive analysis of fecal samples is essential for a complete understanding of solifenacin's excretion pathways. fda.govciplamed.comhres.carxlist.comgenixpharma.comdrugs.com

This compound has been identified in human plasma following oral administration of solifenacin. fda.govciplamed.comhres.cagenixpharma.commedicines.org.uktmda.go.tzsahpra.org.zanih.gov Alongside the parent drug and one pharmacologically active metabolite (4R-hydroxy solifenacin), three inactive metabolites, including 4R-hydroxy-N-oxide of solifenacin, are present in the bloodstream. fda.govciplamed.comhres.cagenixpharma.commedicines.org.uktmda.go.tzsahpra.org.zanih.gov The formation of this metabolite is attributed to the activity of the cytochrome P450 (CYP) isoenzyme CYP3A4 in human liver microsomes. drugbank.comcaymanchem.com

Relevance in Metabolite Profiling Studies of Solifenacin

The identification and quantification of metabolites like this compound are fundamental components of metabolite profiling studies for solifenacin. fda.govciplamed.comhres.cagenixpharma.commedicines.org.uktmda.go.tzsahpra.org.zanih.gov These studies are essential for regulatory agencies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By characterizing all significant metabolites, researchers can build a comprehensive picture of how the body processes solifenacin, ensuring a thorough evaluation of its disposition. fda.govciplamed.comhres.cagenixpharma.commedicines.org.uktmda.go.tzsahpra.org.zanih.gov

Consideration as a Process-Related Impurity

Beyond its role as a metabolite, compounds structurally related to this compound can also be considered as process-related impurities in the manufacturing of solifenacin. Impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or from the degradation of the final product. For instance, oxidation of solifenacin can lead to the formation of various impurities. mdpi.com The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Chemical suppliers offer standards for such compounds to aid in analytical method development and validation for impurity testing. synzeal.comclearsynth.comallmpus.com

Impurity Identification and Control in Pharmaceutical Synthesis

The synthesis of solifenacin is a multi-step process that can lead to the formation of various process-related impurities and degradation products. mdpi.com Among these, oxidative degradation can result in the formation of N-oxides, including this compound. mdpi.comresearchgate.net The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

The identification and quantification of impurities like this compound are typically achieved using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for separating, detecting, and quantifying impurities in the drug substance and final dosage forms. tnsroindia.org.inresearchgate.net The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its impurities, including this compound. researchgate.net For accurate identification, reference standards of the impurities are required. The synthesis of this compound can be achieved through controlled oxidation of solifenacin, for example, using oxidizing agents like peracids or hydrogen peroxide. smolecule.com

Control strategies for this compound in pharmaceutical manufacturing involve a thorough understanding of the synthetic and degradation pathways that may lead to its formation. hpfb-dgpsa.ca By controlling the manufacturing process parameters and storage conditions, the formation of this impurity can be minimized. For instance, protecting the drug substance and product from oxidative stress can help in limiting the levels of N-oxide impurities. mdpi.com Specifications for the drug substance will include acceptance criteria for identified impurities like this compound. hpfb-dgpsa.ca

Regulatory Considerations for Metabolite Impurities

The regulatory landscape for impurities in new drug substances is well-defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. Specifically, the ICH Q3A(R2) guideline addresses impurities in new drug substances. nih.gov A key consideration for an impurity that is also a human metabolite is the concept of "qualification."

An impurity is considered qualified when its biological safety has been established at a specified level. nih.gov According to ICH guidelines, impurities that are also significant metabolites present in human studies are generally considered qualified. nih.gov This implies that if the level of this compound as an impurity in the drug substance is less than or equal to the level of the metabolite observed in human circulation, separate toxicity studies for this impurity may not be required. nih.gov

The rationale is that the human body is already exposed to this compound through the metabolism of solifenacin, and therefore, its presence as an impurity up to that level does not pose an additional safety risk. The qualification of such an impurity is justified by comparing the amount of the impurity in the drug product to the known levels of the metabolite in human plasma or excreta. nih.gov This approach can significantly reduce the need for extensive toxicological testing of the impurity, thereby streamlining the drug development process. Regulatory bodies like Health Canada have acknowledged that for solifenacin succinate, the proposed limits for impurities and degradation products are considered satisfactorily qualified, being within ICH established limits or qualified from toxicological studies. hpfb-dgpsa.ca

Chemical Compounds Mentioned

Compound NameOther Names
This compound(1S,4R)-3,4-Dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl ester
Solifenacin(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Solifenacin succinateButanedioic acid, compounded with (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylate (1:1)
4R-hydroxy solifenacin(R)-Quinuclidin-3-yl (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Solifenacin N-oxide(3R)-1-Azabicyclo[2.2.2]octan-3-yl(1S)-1-phenyl-3,4-dihydro-1Hisoquinoline- 2-carboxylate N-oxide
Solifenacin N-glucuronide-

Research Findings on this compound

FindingDetailsSource
Metabolic Pathway Formed in the liver via CYP3A4-mediated oxidation of solifenacin. drugbank.comresearchgate.net
Pharmacological Activity Considered a pharmacologically inactive metabolite of solifenacin. drugs.comfda.govastellas.com
Excretion Approximately 9% of an oral dose of solifenacin is excreted in the urine as this compound. drugbank.com
Impurity Identification Identified and quantified in solifenacin drug substance and product using HPLC and LC-MS/MS. tnsroindia.org.inresearchgate.net
Regulatory Status As a human metabolite, it is generally considered a "qualified" impurity if its level in the drug product does not exceed the level of exposure in humans from metabolism. hpfb-dgpsa.canih.gov

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling of Biotransformation Pathways

The biotransformation of solifenacin (B1663824) to 4R-Hydroxy solifenacin N1-oxide is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. Computational chemistry and molecular modeling are pivotal in elucidating the intricate mechanisms of this metabolic pathway. The formation of this compound involves two key oxidative steps: N-oxidation of the quinuclidine (B89598) ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. drugbank.comrxlist.comfda.gov

Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interaction of solifenacin with the active site of CYP3A4, the principal enzyme responsible for its metabolism. drugbank.comresearchgate.netwikipedia.orgnih.govhpra.ienih.gov These computational models can predict the binding affinity and orientation of the solifenacin molecule within the enzyme's catalytic pocket, providing insights into the regioselectivity of the oxidation reactions. For instance, simulations can help identify the key amino acid residues within the CYP3A4 active site that facilitate the formation of the 4R-hydroxy and N1-oxide moieties. nih.gov Such residues may include phenylalanine clusters, arginine, and serine, which can stabilize the substrate through various non-covalent interactions. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the reaction mechanism at an electronic level, clarifying the energetics and transition states involved in the oxygen transfer from the heme cofactor of the CYP enzyme to the solifenacin molecule. These advanced computational approaches are crucial for a deeper understanding of the factors governing the formation of this compound over other potential metabolites.

Synthetic Strategies for Reference Standard Generation and Isomer Separation

The availability of pure reference standards is a prerequisite for accurate quantification and toxicological assessment of drug metabolites. The synthesis of this compound as a reference standard presents a significant chemical challenge due to the presence of multiple chiral centers and reactive functional groups.

One-step oxidation strategies using potent oxidizing agents have been explored for the synthesis of related solifenacin impurities. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in a water/acetonitrile (B52724) solvent system has been used to synthesize solifenacin impurity K, another oxidation product. mdpi.com This approach could potentially be adapted and optimized for the targeted synthesis of this compound.

Given that solifenacin possesses two chiral centers, leading to four possible stereoisomers, the separation of these isomers is critical. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases is the cornerstone of isomeric separation of solifenacin and its metabolites. Chiral columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose-based selectors (e.g., Chiralpak IC), have demonstrated high efficiency in resolving the enantiomers and diastereomers of solifenacin. nih.gov These methods can be applied to the separation of the stereoisomers of this compound from a synthetic mixture or a biological matrix.

Chromatographic Conditions for Isomer Separation of Solifenacin and its Stereoisomers
Stationary PhaseMobile Phase CompositionDetectionKey Findings
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))n-hexane, ethanol, and diethylamine (B46881)UV at 220 nmEffective separation of (S,S), (R,R), and (R,S) isomers from the active (S,R) solifenacin.
Chiralpak ICn-hexane, ethanol, isopropyl alcohol, and diethylamine (60:15:25:0.1, v/v/v/v)UV at 220 nm and polarimetrySuccessful resolution of all four stereoisomers.

Development of Enhanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound in biological matrices, such as plasma and urine, often require highly sensitive analytical methods due to its expected low concentrations. rxlist.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of drug metabolites. mdpi.comresearchgate.netfda.govbohrium.comresearchgate.net

The development of a robust LC-MS/MS method for this compound would involve several key optimization steps. First, the selection of an appropriate stationary phase, such as a C18 or a pentafluorophenyl column, is crucial for achieving good chromatographic separation from the parent drug and other metabolites. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer with additives like formic acid or ammonium formate, needs to be fine-tuned to ensure optimal peak shape and ionization efficiency. mdpi.combohrium.com

For the mass spectrometric detection, the instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecular ion of this compound in the positive ion mode) and monitoring for a specific product ion generated through collision-induced dissociation. The choice of these ion transitions is critical for minimizing background noise and interference. Ultra-performance liquid chromatography (UPLC) systems, with their ability to handle smaller particle size columns and higher pressures, can offer improved resolution and faster analysis times compared to conventional HPLC. nih.gov

LC-MS/MS Parameters for Solifenacin and Metabolite Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardLower Limit of Quantification (LLOQ)
Solifenacin363.3110.1Solifenacin-d50.47 ng/mL in plasma
This compoundData not availableData not availableIsotopically labeled analog would be idealTo be determined

Comparative Metabolic Studies Across Species (Preclinical Focus)

Comparative metabolic studies are essential in preclinical drug development to understand interspecies differences in drug metabolism and to select the most appropriate animal model for predicting human pharmacokinetics and toxicity. In vitro and in vivo studies have revealed both qualitative similarities and quantitative differences in the metabolic profiles of solifenacin across various species, including rats, mice, dogs, and humans. ogyei.gov.hunih.govhres.ca

While the formation of N-oxide and hydroxylated metabolites is a common pathway, the relative abundance of each metabolite can vary significantly between species. ogyei.gov.hu For instance, in humans, after a radiolabeled dose of solifenacin, approximately 9% of the radioactivity recovered in the urine was attributed to the 4R-hydroxy-N-oxide metabolite. rxlist.comfda.govnih.govtmda.go.tz Similar detailed quantitative data from preclinical species for this specific metabolite is crucial for a comprehensive comparative assessment.

In vitro models, such as liver microsomes and hepatocytes from different species, are valuable tools for these comparative studies. nih.govresearchgate.netuni-regensburg.de By incubating solifenacin with these preparations and analyzing the resulting metabolite profiles using advanced analytical techniques like high-resolution mass spectrometry, researchers can identify species-specific metabolic pathways and potential differences in the rates of formation of this compound. This information is critical for interpreting toxicology data and for extrapolating animal data to humans.

Reported Excretion of Solifenacin and its Metabolites in Humans (Urine)
CompoundPercentage of Recovered Radioactivity in Urine
Intact Solifenacin~11%
N-oxide metabolite~18%
4R-hydroxy-N-oxide metabolite~9%
4R-hydroxy metabolite~8%

Integration into Systems Pharmacology Models of Solifenacin Metabolism

Systems pharmacology utilizes mathematical models to understand the complex interactions between a drug and a biological system. Physiologically based pharmacokinetic (PBPK) models are a key component of systems pharmacology, integrating physiological, biochemical, and drug-specific parameters to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. fda.govresearchgate.net

The integration of this compound into PBPK models for solifenacin would provide a more comprehensive and predictive framework for understanding its disposition. This involves incorporating data on the formation rate of this compound by CYP3A4, its distribution characteristics, and its subsequent elimination pathways into the model structure. researchgate.net

Such a model could be used to:

Predict the plasma and tissue concentrations of this compound in different patient populations (e.g., individuals with hepatic impairment or those taking CYP3A4 inhibitors). clinicaltrials.govresearchreview.co.nz

Investigate the potential for drug-drug interactions involving this metabolite.

The development and validation of these sophisticated models rely on the availability of high-quality in vitro and in vivo data for this compound, underscoring the importance of the research areas discussed in the preceding sections.

Q & A

Basic: What are the primary metabolic pathways and elimination profiles of 4R-Hydroxy Solifenacin N1-oxide in humans?

Answer:
this compound is a secondary metabolite of solifenacin, formed via two sequential enzymatic reactions: (1) 4R-hydroxylation of the tetrahydroisoquinoline ring by CYP3A4 and (2) N-oxidation of the quinuclidine ring. It is pharmacologically inactive and eliminated primarily via renal excretion (9% of the administered dose) and fecal excretion . The elimination half-life of solifenacin (45–68 hours) suggests prolonged systemic exposure, but this compound itself has no clinically significant activity. Methodologically, metabolite quantification in plasma/urine requires LC-MS/MS to distinguish it from other metabolites like 4R-hydroxy solifenacin (active) and N-glucuronide .

Basic: What validated analytical methods are recommended for detecting this compound in biological matrices?

Answer:
A reverse-phase HPLC-PDA method (e.g., Waters Alliance system with Empower® software) is commonly used, as described for solifenacin succinate in . Key parameters include:

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase: Acetonitrile and phosphate buffer (pH 3.0) in gradient elution.
  • Detection: UV at 220 nm.
    Validation should follow ICH guidelines (Q2(R1)), including specificity, linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>98%) . For higher sensitivity, LC-MS/MS with MRM transitions (e.g., m/z 403 → 142 for quantification) is preferred .

Advanced: How can researchers resolve contradictions in reported metabolic activity of 4R-hydroxy solifenacin derivatives?

Answer:
Discrepancies arise from:

  • Concentration-dependent effects : notes that 4R-hydroxy solifenacin (active) occurs at low concentrations (<15% of dose), while its N-oxide derivative is inactive.
  • Assay sensitivity : Early studies using less specific methods (e.g., UV-HPLC) may misattribute activity. In vitro receptor binding assays (e.g., M3 muscarinic receptor affinity tests) and pharmacokinetic-pharmacodynamic (PK-PD) modeling are critical to confirm inactivity .
  • Species variability : Rodent models may overestimate human relevance due to CYP3A4 polymorphism differences. Cross-species comparative studies are recommended .

Advanced: What experimental strategies ensure structural fidelity and purity of synthesized this compound?

Answer:
For synthetic batches:

  • Characterization : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (C23H26N2O3) and NMR (1H/13C) to verify stereochemistry at the 4R position .
  • Purity validation : Elemental analysis (C, H, N within ±0.3% of theoretical) and HPLC-UV (purity >99%).
  • Crystallography : Single-crystal X-ray diffraction (if feasible) to resolve spatial configuration. Deposit data with CCDC/ICSD .
  • Stability studies : Assess degradation under stress conditions (heat, light, pH) per ICH Q1A guidelines .

Advanced: How do CYP3A4 polymorphisms and drug-drug interactions impact this compound formation?

Answer:

  • CYP3A4 inhibitors (e.g., ketoconazole): Reduce metabolite formation by ~80%, increasing solifenacin exposure. Use PBPK modeling to predict dose adjustments .
  • Polymorphisms : CYP3A5*3/*3 genotypes (poor metabolizers) show 25% higher solifen AUC, indirectly affecting N1-oxide levels. Genotype stratification in clinical trials is advised .
  • Combination therapies : Co-administration with mirabegron (β3-agonist) increases solifenacin clearance by 12%, requiring population PK analysis to assess metabolite kinetics .

Advanced: What are key considerations for designing geriatric pharmacokinetic studies of this compound?

Answer:

  • Population selection : Stratify by renal function (eGFR <60 mL/min increases AUC by 30%) and polypharmacy status (e.g., anticholinergic burden) .
  • Sampling protocol : Extended sampling (up to 72 hours post-dose) to capture prolonged half-life in elderly (t1/2 ~68 hours).
  • Safety monitoring : Focus on CNS penetration (blood-brain barrier permeability) and cognitive side effects, using neuropsychological batteries .

Advanced: How can in vitro models elucidate the transport mechanisms of this compound?

Answer:

  • Transporter assays : Use Caco-2 monolayers to assess intestinal permeability and HEK293 cells overexpressing OATP1B1/1B3 to study hepatic uptake.
  • Protein binding : Equilibrium dialysis to confirm >93% binding to α1-acid glycoprotein, which may limit tissue distribution .
  • Metabolite stability : Incubate with human hepatocytes or S9 fractions to compare degradation rates vs. parent drug .

Advanced: What statistical approaches address variability in clinical efficacy data involving this compound?

Answer:

  • Mixed-effects modeling : Account for inter-individual variability in CYP3A4 activity and renal function.
  • Responder analysis : Define thresholds (e.g., ≥50% reduction in incontinence episodes) and use logistic regression to identify predictors (e.g., age, baseline frequency) .
  • Meta-analysis : Pool Phase III trial data (e.g., SYMPHONY study) to assess dose-response relationships and adverse event correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.